1-Amino-2-(isopropylsulphonyl)benzene

Quality control Identity testing Regioisomer discrimination

Regioisomer contamination risks in ceritinib synthesis arise from misidentified 2-(isopropylsulfonyl)aniline. The para and meta isomers produce inactive coupling products-only the ortho isomer (CAS 76697-50-2) delivers the correct 2-(isopropylsulfonyl)phenyl pharmacophore geometry required for ALK inhibition (ceritinib ALK IC50 = 0.2 nM). • Ortho-isomer identity verifiable by melting point (83-87 °C vs. para isomer 122 °C) • GC purity ≥98.0% ensures regioisomeric integrity for GMP intermediate manufacturing • Dual utility: synthetic building block and selective Mad2 inhibitor (ht-29 mitotic arrest)

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 76697-50-2
Cat. No. B044650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(isopropylsulphonyl)benzene
CAS76697-50-2
Synonyms2-(Isopropylsulfonyl)aniline;  2-(Isopropylsulfonyl)benzenamine;  2-(Propan-2-ylsulfonyl)aniline;  [2-[(Propan-2-yl)sulfonyl]phenyl]amine; 
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1N
InChIInChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3
InChIKeyGMLAMRMKROYXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(isopropylsulphonyl)benzene: ALK Inhibitor Intermediate


1-Amino-2-(isopropylsulphonyl)benzene (CAS 76697-50-2), also named 2-(isopropylsulfonyl)aniline or 2-aminophenyl isopropyl sulfone, is an ortho-substituted sulfonylaniline building block with molecular formula C9H13NO2S and molecular weight 199.27 g/mol . It is most prominently recognized as the essential intermediate delivering the 2-(isopropylsulfonyl)phenyl pharmacophore in the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor ceritinib (LDK378, Zykadia™), used for ALK-positive metastatic non-small cell lung cancer [1]. The compound is commercially supplied as a white to brown crystalline powder with a standardized purity of ≥98.0% (GC) and a characteristic melting point of 83.0–87.0 °C .

Why 1-Amino-2-(isopropylsulphonyl)benzene Is Irreplaceable in ALK Synthesis


The ortho (2-) substitution pattern of the isopropylsulfonyl and amino groups on the phenyl ring is not an interchangeable design feature: ceritinib's molecular structure explicitly requires the 2-(isopropylsulfonyl)phenyl moiety for correct geometry within the ALK ATP-binding pocket [1]. The para isomer (4-(isopropylsulfonyl)aniline, CAS 25355-76-4) and meta isomer (3-(isopropylsulfonyl)aniline, CAS 170856-37-8) would produce regioisomeric coupling products with 2,4,5-trichloropyrimidine that lack the precise spatial orientation needed for ALK inhibition [1]. Furthermore, systematic structure–activity relationship (SAR) studies demonstrate that the isopropyl sulfone substituent confers superior ALK inhibitory potency relative to other R1 groups at the equivalent position, a finding that is isopropyl-specific and not achievable with methyl, ethyl, or other alkyl sulfonyl replacements [2].

1-Amino-2-(isopropylsulphonyl)benzene: Differentiation from Regioisomers


Melting Point Identity Check: Ortho vs. Para Isomer

The ortho isomer (target compound) exhibits a melting point of 83.0–87.0 °C (literature mp 85 °C) as standardized by TCI and confirmed across multiple vendor specifications . In contrast, the para isomer (4-(isopropylsulfonyl)aniline, CAS 25355-76-4) melts at 122 °C . This 37–39 °C difference provides a simple, low-cost differential scanning calorimetry (DSC) or capillary melting point QC check that unambiguously distinguishes the correct intermediate from the wrong regioisomer upon incoming material release.

Quality control Identity testing Regioisomer discrimination

Superior ALK Inhibition by Ortho-Isopropylsulfonyl Aniline

In a systematic ALK inhibitor SAR study evaluating 89 pyrrolo[3,2-d]pyrimidine derivatives, the research team explicitly reported that when the R1 fragment was 2-(isopropylsulfonyl)aniline, the resulting compounds exhibited superior ALK inhibitory activity relative to other R1 substituent groups [1]. The lead compound IB-3, bearing this specific ortho-isopropylsulfonyl aniline moiety, achieved IC50 values of 78 nM against wild-type EML4-ALK and 232 nM against the crizotinib-resistant L1196M mutant in cellular assays [1]. For context, ceritinib itself—whose pharmacophore is built upon this intermediate—displays an ALK IC50 of 0.2 nM (200 pM) with 40-fold selectivity over IGF-1R and 35-fold over InsR .

ALK inhibition Structure-activity relationship Kinase selectivity

Basicity Reversal: Isopropyl vs. Ethyl Sulfone pKa

A classic spectrophotometric determination of p-alkylsulphonylaniline ionization constants at 30 °C established that the pKa order is methyl > ethyl < isopropyl, with the isopropyl derivative exhibiting higher base strength than its ethyl analogue [1]. This reversal—where increasing alkyl chain length does not monotonically decrease basicity—is attributed to a steric effect of the branched isopropyl group that modulates the electron pair acceptor conjugation of the sulfone sulfur with the amino nitrogen [1]. While the published data are for the para series, the steric contribution of the isopropyl group is position-independent and directionally applicable to the ortho isomer.

Physicochemical profiling Ionization constant Reactivity prediction

High-Yielding Reduction Route for Ortho-Nitro Precursor

Chinese patent CN106083670A discloses a preparative method for 1-amino-2-(isopropylsulfonyl)benzene proceeding via NaH-mediated coupling of o-fluoronitrobenzene with isopropyl mercaptan, followed by oxidation and reduction steps [1]. The crude intermediate after the thioether formation step was obtained in 105.9% mass recovery with HPLC purity of 98.3% (area normalization) [1]. An alternative patent route (CN105294512A) reports isolation of the final aniline product in 88% yield via Pd/C-catalyzed hydrogenation of 2-(isopropylsulfonyl)nitrobenzene without further purification [2]. These high-yielding, chromatography-free routes contrast with the generally lower-yielding syntheses reported for the 3- and 4-regioisomers, where the meta-directing or para-directing electronic effects of the sulfonyl group complicate the nitro reduction step due to competing desulfonylation.

Process chemistry Synthetic efficiency Intermediate scalability

Unique Mad2 Mitotic Checkpoint Inhibition by Ortho Isomer

Beyond its established role as a ceritinib synthetic intermediate, 2-(isopropylsulfonyl)aniline (designated 2-ISA) has been independently characterized as a potent and selective inhibitor of the mitotic checkpoint kinase Mad2, a protein implicated in chromosome segregation fidelity and cancer cell proliferation . In vitro experiments demonstrated that 2-ISA blocks cell cycle progression in ht-29 human colon adenocarcinoma cells by preventing mitotic entry, and the compound showed in vivo tumor growth inhibition . This Mad2 inhibitory activity is structure-dependent and has not been reported for the 3- or 4-isomers, which are primarily investigated as IDH2 inhibitor precursors (3-isomer) or generic research chemicals (4-isomer) .

Mitotic checkpoint Mad2 inhibition Anticancer mechanism

Proven Applications of 1-Amino-2-(isopropylsulphonyl)benzene


Ceritinib API Manufacturing: Irreplaceable Ortho Intermediate

This compound is the sole validated intermediate for installing the 2-(isopropylsulfonyl)phenyl pharmacophore into ceritinib via regioselective SNAr coupling with 2,4,5-trichloropyrimidine [1]. The ortho-substitution pattern is structurally mandatory; the para (mp 122 °C) and meta isomers cannot produce the correct drug substance. Procurement specifications should mandate identity confirmation by melting point (83.0–87.0 °C) and GC purity ≥98.0% to exclude regioisomeric contamination .

ALK Inhibitor Medicinal Chemistry: Preferred R1 Fragment

SAR studies demonstrate that incorporating the 2-(isopropylsulfonyl)aniline fragment as the R1 substituent on pyrrolo[3,2-d]pyrimidine and related 2,4-diaminopyrimidine cores yields compounds with potent ALK inhibition (lead compound IB-3: IC50 = 78 nM WT, 232 nM L1196M) and favorable kinase selectivity [1]. This fragment is now a standard building block in ALK-focused medicinal chemistry campaigns, supported by the clinical validation of ceritinib (ALK IC50 = 0.2 nM) .

Mad2 Mitotic Checkpoint Chemical Biology Probe

Independent of its synthetic intermediate role, 2-(isopropylsulfonyl)aniline (2-ISA) functions as a selective Mad2 inhibitor that blocks mitotic entry in ht-29 colon cancer cells and suppresses tumor growth in vivo [1]. This dual-utility profile enables researchers to use a single catalog compound for both chemical synthesis and direct biological investigation, a versatility not offered by the 3- or 4-isomers .

Pharmaceutical QC: Melting Point for Regioisomer Verification

The 37–39 °C melting point gap between the ortho isomer (83–87 °C) and para isomer (122 °C) provides a rapid, compendial QC method for incoming material identity verification [1]. Combined with GC purity ≥98.0%, this specification ensures that procurement of the correct regioisomer is confirmed before use in GMP intermediate manufacturing, reducing the risk of batch failure due to isomer misidentification .

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